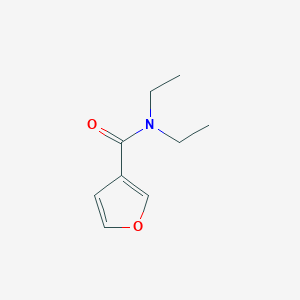![molecular formula C8H14O4S B6599248 methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate CAS No. 38293-65-1](/img/structure/B6599248.png)
methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate is an organic compound with the molecular formula C7H12O4S. It is known for its role as an organic building block in various chemical syntheses . The compound is characterized by its ester functional group and a sulfanyl linkage, making it a versatile intermediate in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate typically involves the esterification of 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and product purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding acid and alcohol. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate
- Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate hydrochloride
- (2-methoxy-2-oxoethyl)triphenylphosphonium bromide
Uniqueness
Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate is unique due to its combination of ester and sulfanyl functional groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various complex organic compounds .
Propiedades
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)sulfanyl-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c1-6(8(10)12-3)4-13-5-7(9)11-2/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKWDTDIHGAIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{3-[(tert-butoxy)carbonyl]phenyl}aceticacid](/img/structure/B6599200.png)

![2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599209.png)

![[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B6599226.png)
![2-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]aceticacid](/img/structure/B6599234.png)
![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid](/img/structure/B6599240.png)
